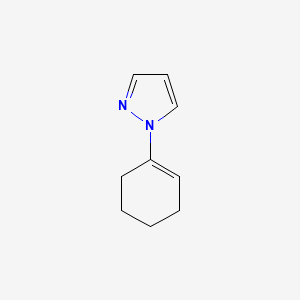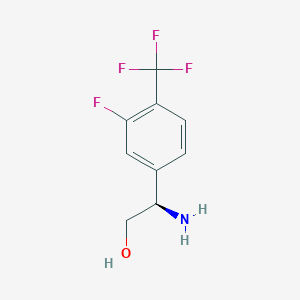
(R)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol is a chiral compound that features both an amino group and a hydroxyl group attached to a phenyl ring substituted with fluorine and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group is then converted to an amino group through a series of reactions involving reagents such as ammonia or amines under suitable conditions.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization.
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol may involve more scalable and cost-effective methods. These could include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to reduce the aldehyde to alcohol.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.
Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
®-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkylated derivatives
Substitution: Formation of substituted phenyl derivatives
科学的研究の応用
Chemistry
In chemistry, ®-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. The presence of fluorine atoms can significantly influence the binding affinity and selectivity of the compound towards biological targets.
Medicine
In medicine, ®-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol is investigated for its potential therapeutic applications. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties such as increased thermal stability, chemical resistance, and mechanical strength.
作用機序
The mechanism of action of ®-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target proteins, while the fluorine and trifluoromethyl groups can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- ®-2-Amino-2-(3-chloro-4-(trifluoromethyl)phenyl)ethanol
- ®-2-Amino-2-(3-bromo-4-(trifluoromethyl)phenyl)ethanol
- ®-2-Amino-2-(3-methyl-4-(trifluoromethyl)phenyl)ethanol
Uniqueness
Compared to similar compounds, ®-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
特性
分子式 |
C9H9F4NO |
|---|---|
分子量 |
223.17 g/mol |
IUPAC名 |
(2R)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F4NO/c10-7-3-5(8(14)4-15)1-2-6(7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m0/s1 |
InChIキー |
RHPCYPZQMMYPPR-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@H](CO)N)F)C(F)(F)F |
正規SMILES |
C1=CC(=C(C=C1C(CO)N)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


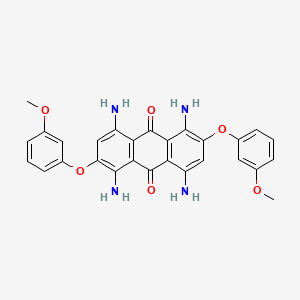
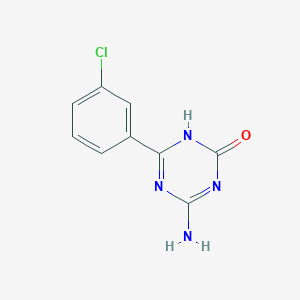

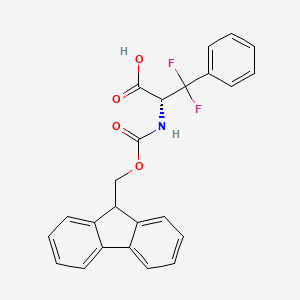
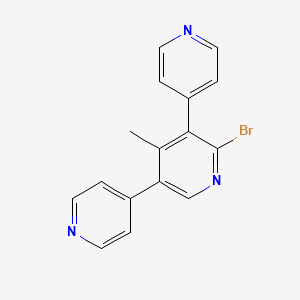
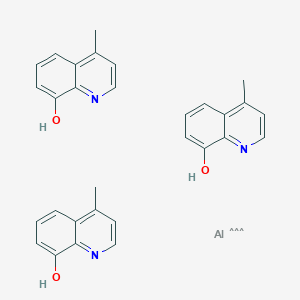
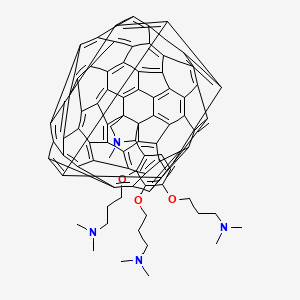

![Ethyl2-aminobenzo[d]thiazole-4-carboxylate](/img/structure/B13139889.png)
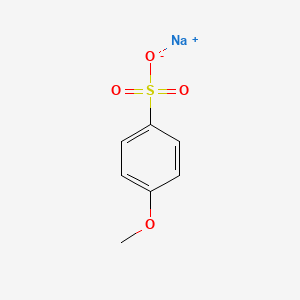
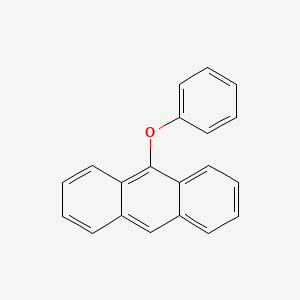
![10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13139906.png)
